molecular formula C11H17NO2 B8638242 N-(2-ethoxyethyl)-2-methoxyaniline

N-(2-ethoxyethyl)-2-methoxyaniline

Cat. No.: B8638242
M. Wt: 195.26 g/mol
InChI Key: LYTIUCOZVJXBNC-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-2-methoxyaniline is a substituted aniline derivative featuring a 2-methoxy group on the aromatic ring and a 2-ethoxyethyl substituent on the amine nitrogen. This structure confers unique physicochemical properties, such as moderate polarity due to the ethoxyethyl chain and electron-donating effects from the methoxy group. The compound is of interest in organic synthesis, catalysis, and materials science, though specific applications are less documented in the provided evidence. Its reactivity and stability are influenced by the balance between the electron-donating methoxy group and the steric/electronic effects of the ethoxyethyl side chain.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-methoxyaniline

InChI

InChI=1S/C11H17NO2/c1-3-14-9-8-12-10-6-4-5-7-11(10)13-2/h4-7,12H,3,8-9H2,1-2H3

InChI Key

LYTIUCOZVJXBNC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:
  • N-(2-Methylbut-3-en-1-yl)-N-(4-nitrobenzenesulfonyl)-2-methoxyaniline (S1)

    • Substituents : Bulky 2-methylbut-3-en-1-yl and electron-withdrawing 4-nitrobenzenesulfonyl groups.
    • Synthesis : Achieved in 50% yield via sulfonylation of (R)-N-(2-methylbut-3-en-1-yl)-2-methoxyaniline.
    • Comparison : The sulfonyl group reduces nucleophilicity of the amine, limiting further reactivity compared to N-(2-ethoxyethyl)-2-methoxyaniline.
  • N-(Hexan-2-ylidene)-2-methoxyaniline (16a, 16b, 16c)

    • Substituents : Alkylidene chains (hexan-2-ylidene) with varying stereochemistry.
    • Synthesis Yields : 35% (16a, isomer mixture) vs. 96% (16b, low stereopurity) vs. 97% stereopurity (16c).
    • Comparison : Linear alkylidene substituents improve synthesis efficiency but reduce steric hindrance compared to branched ethoxyethyl groups.
  • N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline Substituents: Aromatic phenoxyethyl side chain. Applications: Commercial availability (CAS: 1040683-73-5) suggests use in pharmaceuticals or agrochemicals.
Table 1: Substituent Impact on Key Properties
Compound Substituent Type Synthesis Yield/Stereopurity Key Reactivity/Application Reference
This compound Ether-linked alkyl Not reported Moderate polarity, synthesis intermediate
S1 Sulfonyl + alkenyl 50% Catalysis (hydroaminomethylation)
16a/16b/16c Alkylidene 35–96% Asymmetric hydrogenation substrates
N-[2-(2,6-Dimethylphenoxy)ethyl]-... Aromatic ether Commercial Pharma/agrochemical intermediate

DNA Interaction and Toxicity

  • 2-Methoxyaniline Derivatives in DNA Adduct Formation : Parent 2-methoxyaniline forms N-(2′-deoxyguanosin-8-yl)-2-methoxyaniline DNA adducts, linked to genotoxicity. Comparison: Substitution with ethoxyethyl may sterically hinder adduct formation compared to unsubstituted 2-methoxyaniline. Sulfonyl or bulky groups (e.g., in S1) could further reduce DNA binding.

Thermodynamic and Kinetic Stability

  • Gibbs Free Energy in 2-Methoxyaniline Derivatives :
    • Derivatives like 3-(benzyloxy)-N-[2-(2-methoxyaniline)-2-oxoethyl]-4-methyl-2-nitrobenzamide exhibit negative ΔG, indicating spontaneous formation.
    • Comparison : The ethoxyethyl group’s electron-donating nature may stabilize intermediates in synthesis, though direct thermodynamic data for this compound is lacking.

Industrial and Regulatory Considerations

  • Ethoxyethyl-Containing Compounds : 2-(2-Ethoxyethoxy)ethanol (structurally related) is regulated under EU CLP laws due to toxicity concerns. Comparison: this compound may require similar handling precautions, unlike sulfonamide or alkylidene derivatives.

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